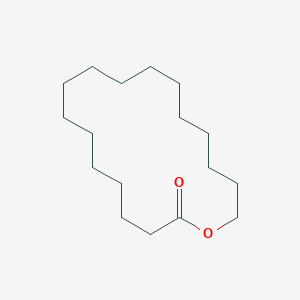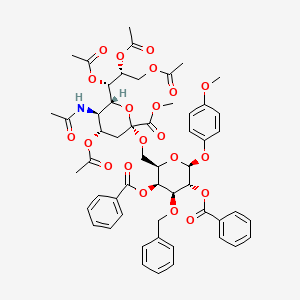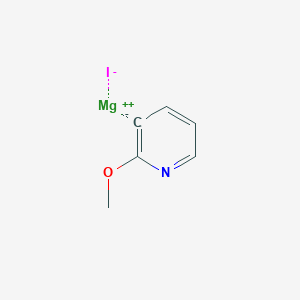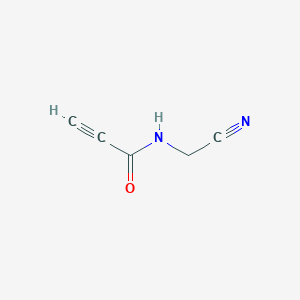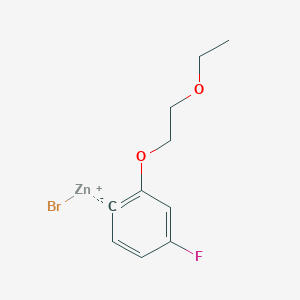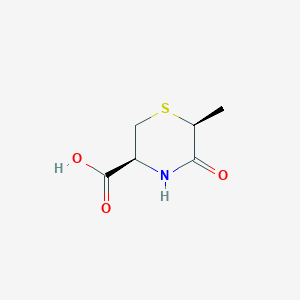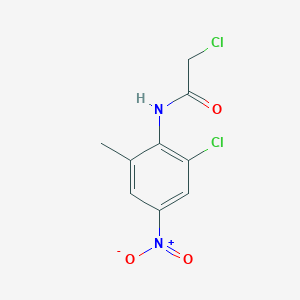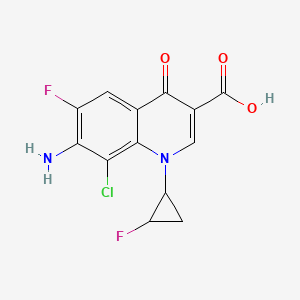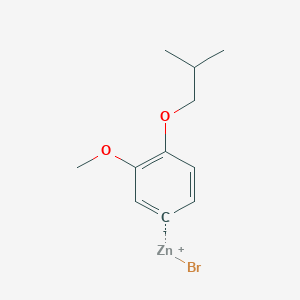
(4-i-Butyloxy-3-methoxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-butyloxy-3-methoxyphenyl)zinc bromide typically involves the reaction of (4-iso-butyloxy-3-methoxyphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions are carefully controlled to ensure the formation of the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of (4-iso-butyloxy-3-methoxyphenyl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve consistent product quality. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
The reactions involving (4-iso-butyloxy-3-methoxyphenyl)zinc bromide often require the presence of catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the organozinc compound.
Major Products Formed
The major products formed from reactions involving (4-iso-butyloxy-3-methoxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-iso-butyloxy-3-methoxyphenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-butyloxy-3-methoxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, (4-iso-butyloxy-3-methoxyphenyl)zinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (4-iso-butyloxy-3-methoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetalation with palladium or nickel catalysts, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-diiso-butyloxyphenyl)zinc bromide
- (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
Uniqueness
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, such as improved yields and selectivity in cross-coupling reactions.
Propiedades
Fórmula molecular |
C11H15BrO2Zn |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-9(2)8-13-11-7-5-4-6-10(11)12-3;;/h5-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QZENUIWFBZBWGL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
